molecular formula C20H20N4O2 B2988604 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide CAS No. 1396686-10-4

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Cat. No.: B2988604
CAS No.: 1396686-10-4
M. Wt: 348.406
InChI Key: UXABBAKQEWHQIA-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 3, a phenyl ring at position 4, and an ethyl-linked benzamide moiety. The triazolone ring system is known for its bioisosteric properties, enabling hydrogen bonding and π-π interactions in biological targets .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(16-7-3-1-4-8-16)21-13-14-23-20(26)24(17-9-5-2-6-10-17)18(22-23)15-11-12-15/h1-10,15H,11-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXABBAKQEWHQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a triazole ring and a benzamide moiety. Its molecular formula is C19H22N4O3S2C_{19}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 418.5 g/mol. The structural features suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H22N4O3S2
Molecular Weight418.5 g/mol
CAS Number1396707-19-9

Anticancer Activity

Research indicates that compounds with triazole and phenyl rings often exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by interacting with Bcl-2 proteins, which are pivotal in regulating cell survival and death.

Case Study:
A study evaluating the cytotoxic effects of various triazole compounds demonstrated that the compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity against multiple cancer cell lines .

Antimicrobial Activity

The presence of the triazole ring has also been associated with antimicrobial properties. Compounds containing this moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Research Findings:
In vitro studies revealed that derivatives similar to this compound displayed significant antibacterial activity, with some compounds outperforming traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole-containing compounds highlights several key factors influencing their biological activity:

  • Substituents on the Triazole Ring: Electron-donating groups enhance activity by stabilizing the compound's interaction with target proteins.
  • Phenyl Ring Modifications: The position and type of substituents on the phenyl ring can significantly affect potency and selectivity for biological targets.
  • Linker Length: The ethylene linker between the triazole and benzamide moieties plays a crucial role in determining the spatial orientation necessary for optimal binding to target sites.

Comparison with Similar Compounds

This section evaluates structural analogs from patent literature () and computational data () to highlight key differences in substituents, physicochemical properties, and inferred bioactivity.

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Selected Analogs
Compound ID/Name Triazolone Substituents Benzamide Substituents Key Functional Groups
Target Compound 3-cyclopropyl, 4-phenyl Benzamide Triazolone, cyclopropyl, ethyl linker
Compound 15 N/A 2-[(2-thienylmethyl)thio]benzamide Thienylmethylthio, pyridinylamino
Compound 55 N/A 2-[(2-Thienylmethyl)thio]benzamide Benzothiazolylamino
Carfentrazone-ethyl 3-difluoromethyl, 4-(2,4-dichlorophenyl) Ethyl ester Triazolinone, ester functional group
VU0540616-1 3-cyclopropyl, 4-phenyl 1,3-benzothiazole-2-carboxamide Benzothiazole carboxamide
Key Observations:

Triazolone Core Modifications: The target compound and VU0540616-1 share a 3-cyclopropyl-4-phenyl triazolone core, but VU0540616-1 replaces benzamide with a benzothiazole carboxamide . This substitution increases hydrogen bond acceptors (5 vs. 4 in the target compound) and molecular complexity (topological polar surface area: 106 vs. Carfentrazone-ethyl, a commercial herbicide, features a triazolinone ring with difluoromethyl and dichlorophenyl groups, paired with an ethyl ester. The ester group enhances hydrophobicity, favoring herbicidal activity via cuticle penetration .

Benzamide Derivatives: Compounds 15 and 55 () replace the benzamide’s phenyl ring with thienylmethylthio groups. The sulfur atom in thienyl groups may improve metabolic stability or modulate electronic properties, while the pyridinylamino or benzothiazolylamino substituents introduce additional hydrogen-bonding sites .

Linker Flexibility :

  • The ethyl linker in the target compound provides conformational flexibility, which is absent in rigid analogs like VU0540616-1. Rotatable bond counts (6 in the target vs. 5 in VU0540616-1) suggest differences in entropic penalties during binding .

Computed Physicochemical Properties

Table 2: Computed Properties of VU0540616-1 vs. Inferred Data for the Target Compound
Property VU0540616-1 Target Compound (Estimated)
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 5 4
Rotatable Bonds 6 6
Topological Polar Surface Area 106 Ų ~95 Ų
Molecular Weight ~450 g/mol ~420 g/mol

The benzothiazole carboxamide in VU0540616-1 increases polarity compared to the target compound’s benzamide, suggesting divergent solubility profiles.

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